L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate
Overview
Description
L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is a synthetic derivative of L-Menthol, a naturally occurring compound found in peppermint oil. This compound is known for its cooling and soothing properties, making it a valuable ingredient in various pharmaceutical and cosmetic products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate typically involves the esterification of L-Menthol with acetic anhydride, followed by the formation of the oxathiolane ring. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and ring formation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of menthone or menthyl aldehyde.
Reduction: Formation of menthol.
Substitution: Formation of various substituted menthol derivatives.
Scientific Research Applications
L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular signaling pathways and ion channels.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of cooling agents, flavorings, and fragrances.
Mechanism of Action
The compound exerts its effects primarily through the activation of transient receptor potential cation channel subfamily M member 8 (TRPM8) receptors. This activation induces a cooling sensation by modulating calcium ion influx in sensory neurons. Additionally, the compound may interact with other molecular targets, such as kappa-opioid receptors, to produce analgesic effects.
Comparison with Similar Compounds
Similar Compounds
L-Menthol: The parent compound, known for its cooling and soothing properties.
D-Menthol: An enantiomer of L-Menthol with similar properties but different stereochemistry.
Menthyl Acetate: An ester of menthol with a fruity aroma, used in flavorings and fragrances.
Uniqueness
L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is unique due to its oxathiolane ring structure, which imparts distinct chemical and biological properties. This structural modification enhances its stability and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14?,16?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUPOLQFLIRYEQ-UHKOUBLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701121226 | |
Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701121226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200396-20-9 | |
Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200396-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701121226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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